1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This specific compound features a benzyl group and a fluorine atom, contributing to its unique properties and potential applications in medicinal chemistry. Benzimidazole derivatives have been extensively studied for their roles as pharmaceuticals, particularly in the treatment of various diseases, including cancer and infectious diseases.
The synthesis of 1-benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one typically involves methods that utilize benzimidazole as a core structure. The compound can be derived from various synthetic routes involving the modification of existing benzimidazole frameworks. Research articles and patents document various synthesis methods and applications of benzimidazole derivatives, including the specific compound in question .
This compound is classified under:
The synthesis of 1-benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one can be accomplished through several methodologies, including:
A common synthetic route involves:
The molecular structure of 1-benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one consists of:
Key structural data includes:
1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one can participate in various chemical reactions:
The reactivity profile is influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating properties of the benzyl group, which can stabilize intermediates during reactions.
The mechanism of action for 1-benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one is closely related to its biological activity:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize this compound and confirm its structure .
1-Benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one has several scientific applications:
The ongoing research into benzimidazole derivatives continues to reveal new therapeutic potentials, making compounds like 1-benzyl-6-fluoro-1H-benzo[d]imidazol-2(3H)-one significant in medicinal chemistry.
The synthesis of 1-substituted benzimidazol-2(3H)-ones requires precise chemoselective control to avoid N3-alkylation and ensure regioselective N1-functionalization. A pivotal approach involves ortho-fluoro-nitroarene intermediates (e.g., 13), which undergo nucleophilic aromatic substitution (SNAr) with ethyl 4-amino-1-piperidinecarboxylate under microwave irradiation (70–90°C) to yield intermediates 14 (70–90% yield). Subsequent zinc-mediated nitro reduction furnishes diamine 15, which undergoes cyclodehydration with triphosgene to form the benzimidazolone core 16. Selective N1-benzylation precedes carbamate deprotection, yielding 4-(1-benzyl-1H-benzo[d]imidazol-2-yl) derivatives like 17 (50–60% yield over three steps) [2]. This method achieves >95% N1-regioselectivity due to steric hindrance at C3 and the superior nucleophilicity of N1. Alternative routes using o-phenylenediamines and aldehydes with Na₂S₂O₅ show lower chemoselectivity (∼7:1 N1/N3 ratio), necessitating chromatographic separation [7].
Table 1: Chemoselective Synthesis of 1-Substituted Benzimidazol-2(3H)-ones
Intermediate | Reaction Conditions | Key Reagent | Yield (%) | Regioselectivity |
---|---|---|---|---|
14 | Microwave, 70–90°C, 10–30 min | Ethyl 4-amino-piperidinecarboxylate | 70–90 | N/A |
15 | Zn, NH₄Cl, EtOH/H₂O, 60°C | N/A | 85–95 | N/A |
16 | Triphosgene, DCM, 0°C to RT | Triphosgene | 80–88 | N/A |
17 | Microwave, TFA, 100°C | N/A | 50–60 (3 steps) | >95% N1 |
Fluorine incorporation significantly modulates benzimidazole bioactivity and lipophilicity. Two principal fluorination strategies exist:
Table 2: Impact of Fluorine Position on Antiparasitic Activity
Fluorine Position | logP | Metabolic Stability (t₁/₂, min) | Antiparasitic Activity (LC₅₀, µM) |
---|---|---|---|
4-Fluoro | 2.8 | 22 | >20 |
5-Fluoro | 2.9 | 28 | 18.5 |
6-Fluoro | 3.1 | 42 | 8.2 |
7-Fluoro | 2.7 | 19 | >20 |
N1-Benzylation employs two optimized methods:
Benzyl substituents profoundly influence bioactivity: 2-CF₃-benzyl analogues show 82% M1 mAChR agonism (EC₅₀ = 410 nM), while 2-NO₂-benzyl derivatives exhibit potent D2 antagonism (IC₅₀ = 1.13 µM) [2].
Microwave irradiation dramatically accelerates benzimidazole formation while improving yields and purity. Key advancements include:
Solvent-free conditions using montmorillonite K10 (MK10) as a recyclable catalyst enable 98.5% yield for 1-benzyl-2-phenyl-benzimidazole at 60°C under MW. MK10 retains >90% activity after five cycles, minimizing waste [8].
Table 3: Conventional vs. Microwave-Assisted Synthesis Comparison
Reaction Type | Conditions | Time | Yield (%) | Purity (%) |
---|---|---|---|---|
Benzimidazole formation | Conventional reflux, EtOH | 6–12 h | 70–91 | 85–90 |
MW, 300 W, solvent-free | 10–15 min | 90–99 | >95 | |
N1-Benzylation | Conventional, K₂CO₃, DMF, 80°C | 12–24 h | 26–43 | 80–88 |
MW, K₂CO₃, solvent-free, 80°C | 20–60 min | 40–50 | 92–97 |
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2